(R)-4-Benzyl-3-morpholinecarboxylic acid
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Overview
Description
In general, carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The carboxyl group is polar and tends to make the molecule hydrophilic (water-loving). Carboxylic acids can participate in various reactions, including esterification and amide formation .
Synthesis Analysis
The synthesis of carboxylic acid derivatives has seen rapid development in recent years. These reactions often involve molecular hydrogen as the reducing agent and can be catalyzed by both heterogeneous and homogeneous catalysts .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques, including X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
Carboxylic acids can undergo numerous chemical reactions due to their carboxyl group. Some of these reactions include reduction, esterification, and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .Scientific Research Applications
Synthesis and Chemical Transformation
- Synthesis of Optically Active Compounds : (R)-4-Benzyl-3-morpholinecarboxylic acid and its analogues have been utilized in the synthesis of optically active compounds. For instance, a synthesis pathway involving benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate has been developed to obtain these compounds (Kogami & Okawa, 1987).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Medicinal Compounds : This compound plays a role in the synthesis of various medicinal compounds. For example, it has been used in the asymmetric synthesis of Fmoc-L-cyclopentylglycine, a compound with potential pharmaceutical applications (Singh & Pennington, 2003).
Enzyme-Catalyzed Reactions
- Enzyme-Catalyzed Kinetic Resolution : It has been used in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids via enzyme-catalyzed kinetic resolution. This method is significant for producing reboxetine analogs (Fish et al., 2009).
Polymer Synthesis
- Polymer Synthesis : This compound has applications in polymer chemistry. For instance, it has been used in the synthesis of Poly(glycolic acid-alt-l-aspartic acid) from a Morpholine-2,5-dione derivative. Such polymers have potential applications in biomedicine and material science (Wang & Feng, 1997).
Organic Chemistry and Catalysis
- Formation of Complexes and Catalysis : In organic chemistry, it is used in the formation of complexes and has implications in catalysis. For example, its derivatives have been used to synthesize complexes with palladium, which are potent catalysts in C-C and C-N coupling reactions (Dutta & Bhattacharya, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-4-benzylmorpholine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHBJHXLYHSNN-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363819 |
Source
|
Record name | (R)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-3-morpholinecarboxylic acid | |
CAS RN |
929047-50-7 |
Source
|
Record name | (R)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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